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Compound of Interest

Compound Name: ATTO 565 maleimide

Cat. No.: B12376779 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for the covalent labeling of proteins

with ATTO 565 maleimide. This bright and photostable rhodamine dye is a valuable tool for a

wide range of applications, including fluorescence microscopy, single-molecule detection, flow

cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][2] The maleimide functional

group allows for specific conjugation to free sulfhydryl groups (thiols) on cysteine residues

within a protein.[1][3][4]

Overview of ATTO 565 Maleimide
ATTO 565 is a fluorescent label characterized by its strong absorption, high fluorescence

quantum yield, and excellent thermal and photostability.[1][3][4] These properties make it

particularly well-suited for demanding applications that require sensitive and robust fluorescent

signals. The maleimide moiety provides a highly selective reactive partner for thiol groups

under specific pH conditions, forming a stable thioether bond.[5][6]

Table 1: Physicochemical and Spectroscopic Properties of ATTO 565 Maleimide
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Property Value Reference

Molecular Weight (MW) 733.16 g/mol [1][7]

Excitation Maximum (λabs) 564 nm [1]

Emission Maximum (λfl) 590 nm [1]

Molar Extinction Coefficient

(εmax)
1.2 x 10^5 M-1 cm-1 [1]

Fluorescence Quantum Yield

(ηfl)
90% [1]

Fluorescence Lifetime (τfl) 4.0 ns [1]

Recommended Storage

(unopened)

-20°C, protected from light and

moisture
[6][7]

Reaction Principle
The labeling reaction involves the nucleophilic addition of a thiol group from a cysteine residue

to the double bond of the maleimide ring of ATTO 565. This reaction is most efficient at a pH

range of 7.0-7.5, where the thiol groups are sufficiently deprotonated and nucleophilic, while

primary amines (like those on lysine residues) are mostly protonated and thus less reactive.[1]

[5][6] This pH-dependent selectivity allows for the specific labeling of cysteine residues.

Experimental Workflow
The overall workflow for labeling a protein with ATTO 565 maleimide consists of four main

stages: protein preparation, dye preparation, conjugation reaction, and purification of the

labeled protein.
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Purification & Analysis

1. Protein Preparation
- Dissolve Protein

- Reduce Disulfides (optional)

3. Conjugation
- Mix Protein and Dye

- Incubate (2h at RT or overnight at 4°C)

Prepared Protein

2. Dye Preparation
- Dissolve ATTO 565 Maleimide in DMSO/DMF

Dye Solution

4. Purification
- Separate Conjugate from Free Dye

Reaction Mixture

5. Characterization
- Determine Degree of Labeling

Purified Conjugate

Click to download full resolution via product page

Fig. 1: Experimental workflow for protein labeling with ATTO 565 maleimide.

Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific proteins and

applications.

Materials and Reagents
Table 2: Required Materials and Reagents
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Reagent/Material Specifications

ATTO 565 Maleimide Lyophilized powder

Protein of Interest Containing at least one free cysteine residue

Reaction Buffer
Phosphate-Buffered Saline (PBS), HEPES, or

Tris buffer (10-100 mM, pH 7.0-7.5)

Reducing Agent (optional)
TCEP (tris(2-carboxyethyl)phosphine) or DTT

(dithiothreitol)

Anhydrous Solvent
Dimethyl sulfoxide (DMSO) or N,N-

Dimethylformamide (DMF)

Quenching Reagent (optional) Glutathione or β-mercaptoethanol

Purification System
Gel filtration column (e.g., Sephadex G-25),

dialysis, HPLC, or FPLC

Storage Buffer
Buffer suitable for the stability of the labeled

protein

Protein Preparation
Dissolve the protein: Prepare a solution of your protein at a concentration of 1-10 mg/mL in

the chosen reaction buffer (pH 7.0-7.5).[8][9] Buffers should be free of thiols. If the buffer

contains amines like Tris, ensure the pH is maintained within the recommended range to

minimize side reactions.

Reduce disulfide bonds (if necessary): If your protein contains disulfide bonds that need to

be reduced to expose free thiols for labeling, add a reducing agent.

Using TCEP: Add a 10-100 fold molar excess of TCEP to the protein solution.[8][10]

Incubate for 20-30 minutes at room temperature.[10] TCEP does not need to be removed

before adding the dye.[1]

Using DTT: Add a 10-fold molar excess of DTT. If DTT is used, it must be removed by

dialysis or a desalting column before adding the maleimide dye, as it will compete for the

dye.[1][10]
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Degas the buffer (optional but recommended): To prevent re-oxidation of thiols, it is

advisable to use degassed buffers and perform the reaction under an inert atmosphere (e.g.,

nitrogen or argon).[1][8]

ATTO 565 Maleimide Stock Solution Preparation
Equilibrate the vial: Allow the vial of lyophilized ATTO 565 maleimide to warm to room

temperature before opening to prevent moisture condensation.

Dissolve the dye: Immediately before use, prepare a 10-20 mM stock solution of the dye in

anhydrous DMSO or DMF.[1][3][4] For example, dissolve 1.0 mg of the dye in 50-200 µl of

solvent.[5][6] Vortex briefly to ensure complete dissolution.

Note: Maleimide stock solutions are susceptible to hydrolysis and should be prepared

fresh.[5][6] If storage is necessary, store in the dark at -20°C for up to one month.[10]

Conjugation Reaction
Determine dye-to-protein molar ratio: A 10-20 fold molar excess of dye to protein is a

common starting point for optimization.[1][10][11] For proteins with a single cysteine, a lower

ratio (e.g., 1.3-fold molar excess) may be sufficient.[6] It is recommended to test a few

different ratios to find the optimal condition for your protein.[10]

Add the dye to the protein: While gently stirring or vortexing the protein solution, add the

calculated volume of the ATTO 565 maleimide stock solution dropwise.[1]

Incubate: Protect the reaction mixture from light by wrapping the container in aluminum foil.

Incubate for 2 hours at room temperature or overnight at 4°C.[1]

Purification of the Labeled Protein
Quench the reaction (optional): To stop the labeling reaction and consume any excess

maleimide, a low molecular weight thiol such as glutathione or β-mercaptoethanol can be

added.[1]

Separate the conjugate: It is crucial to remove the unreacted dye and any hydrolyzed, non-

reactive dye from the labeled protein.[6] Several methods can be used depending on the

protein and the scale of the reaction:[10][11]
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Gel Filtration Chromatography: This is the most common method. Use a column with an

appropriate size exclusion limit (e.g., Sephadex G-25) to separate the larger labeled

protein from the smaller free dye molecules.[1][5][6]

Dialysis: This method is also effective but may be slower. It is more suitable for water-

soluble maleimides.[8][12]

HPLC/FPLC: These techniques can provide higher purity conjugates.[10][11]

Table 3: Summary of Recommended Reaction Conditions

Parameter
Recommended
Range/Value

Notes

Protein Concentration 1-10 mg/mL (50-100 µM)
Higher concentrations can

improve reaction efficiency.

Reaction Buffer PBS, Tris, HEPES Must be free of thiols.

pH 7.0 - 7.5
Optimal for selective reaction

with thiols.[1][5][6]

Dye:Protein Molar Ratio 10:1 to 20:1

This should be optimized for

each specific protein.[1][10]

[11]

Reaction Time
2 hours at room temperature or

overnight at 4°C

Protect from light during

incubation.[1]

Purification Method
Gel filtration, dialysis, HPLC,

FPLC

Choice depends on the protein

and desired purity.[10][11]

Characterization and Storage
Calculating the Degree of Labeling (DOL)
The DOL, or the average number of dye molecules conjugated to each protein molecule, can

be determined spectrophotometrically.
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Measure the absorbance of the purified conjugate at 280 nm (A280) and at the excitation

maximum of ATTO 565, which is 564 nm (A564).

Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's

absorbance at 280 nm:

Protein Concentration (M) = [A280 - (A564 x CF280)] / ε_protein

Where:

CF280 is the correction factor for ATTO 565 (0.12).[1]

ε_protein is the molar extinction coefficient of the protein at 280 nm.

Calculate the dye concentration:

Dye Concentration (M) = A564 / ε_dye

Where ε_dye for ATTO 565 is 120,000 M-1 cm-1.[1]

Calculate the DOL:

DOL = Dye Concentration / Protein Concentration

Storage of the Conjugate
For best results, use the purified conjugate immediately.[10] If storage is necessary, follow

these guidelines:

Short-term (up to one week): Store at 2-8°C in the dark.[11]

Long-term (up to one year): Add a stabilizer like 5-10 mg/mL BSA and a microbial inhibitor

such as 0.01-0.03% sodium azide.[11] Alternatively, add 50% glycerol and store at -20°C.

[11] Always protect the labeled protein from light.

By following this detailed protocol, researchers can successfully label their proteins of interest

with ATTO 565 maleimide for a variety of downstream applications, leveraging the exceptional

properties of this fluorescent dye.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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